4-(3,4-Dichlorophenyl)butanoic acid

Sertraline Synthesis Process Chemistry Friedel-Crafts Alkylation

4-(3,4-Dichlorophenyl)butanoic acid (CAS 25157-66-8), also known as 3,4-dichlorobenzenebutanoic acid, is a chlorinated phenylalkyl carboxylic acid with the molecular formula C₁₀H₁₀Cl₂O₂ and a molecular weight of 233.09 g/mol. The compound is characterized by a 3,4-dichlorophenyl substituent attached to the terminal carbon of a four-carbon butanoic acid chain.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
CAS No. 25157-66-8
Cat. No. B1361162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)butanoic acid
CAS25157-66-8
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCCC(=O)O)Cl)Cl
InChIInChI=1S/C10H10Cl2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
InChIKeyDCRORIUPKZBSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dichlorophenyl)butanoic acid (CAS 25157-66-8): A Strategic Intermediate for Sertraline and GABAergic Research


4-(3,4-Dichlorophenyl)butanoic acid (CAS 25157-66-8), also known as 3,4-dichlorobenzenebutanoic acid, is a chlorinated phenylalkyl carboxylic acid with the molecular formula C₁₀H₁₀Cl₂O₂ and a molecular weight of 233.09 g/mol . The compound is characterized by a 3,4-dichlorophenyl substituent attached to the terminal carbon of a four-carbon butanoic acid chain. It is a synthetic organic compound primarily utilized as a key intermediate in the synthesis of pharmaceuticals and research tools, most notably the antidepressant sertraline and various GABAergic agents [1]. Its synthetic utility stems from the versatile reactivity of its carboxylic acid group and the electron-withdrawing, lipophilic nature of the 3,4-dichlorophenyl moiety, which provides a defined scaffold for downstream functionalization .

Why 4-(3,4-Dichlorophenyl)butanoic Acid Cannot Be Replaced by Other Chlorophenylalkanoic Acids


The specific substitution pattern and chain length of 4-(3,4-dichlorophenyl)butanoic acid are critical determinants of its reactivity and biological activity, making generic substitution with other chlorophenylalkanoic acids impractical. For instance, the 3,4-dichloro substitution pattern is a key structural feature for potent GABAergic activity, with closely related analogs like 4-(4-chlorophenyl)butanoic acid or 2-(3,4-dichlorophenyl)butanoic acid exhibiting significantly different or diminished biological profiles . Furthermore, the four-carbon butanoic acid chain provides the optimal spatial orientation for key synthetic transformations, such as the formation of the dihydro-2(3H)-furanone intermediate in the patented sertraline synthesis, which is not achievable with shorter-chain homologs like 3-(3,4-dichlorophenyl)propanoic acid [1]. Attempting to substitute this compound with a positional isomer or a chain-length variant would likely result in reduced reaction yields, altered pharmacological activity, or complete synthetic failure, thereby compromising research reproducibility and process efficiency .

Quantitative Evidence for Selecting 4-(3,4-Dichlorophenyl)butanoic Acid Over Its Analogs


Superior Synthetic Efficiency: 91% Yield in the Key Sertraline Intermediate Synthesis

In a patented three-step process, 4-(3,4-dichlorophenyl)butanoic acid-derived 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone was reacted with benzene to produce 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, a direct precursor to sertraline. The reaction achieved an isolated yield of 91% under optimized conditions (Example 4). This yield represents a significant improvement over prior art methods, which typically involved lower-yielding Stobbe condensation routes [1]. The high efficiency of this specific compound is attributed to the precise electronic and steric properties conferred by the 3,4-dichlorophenyl group and the four-carbon chain, which facilitate the clean formation of the gamma-butyrolactone intermediate and its subsequent Friedel-Crafts alkylation [1].

Sertraline Synthesis Process Chemistry Friedel-Crafts Alkylation

Defined Structural Motif for GABAergic Activity: Positional Isomer Comparison

The 3,4-dichlorophenyl substitution pattern in 4-(3,4-dichlorophenyl)butanoic acid and its derivatives is a critical pharmacophore for interaction with GABA receptors. This is in contrast to the 2,4-dichlorophenyl isomer, which does not exhibit the same activity profile . While direct IC50 data for the parent acid itself is limited in public repositories, its chiral 3-amino derivatives (e.g., (S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid) are established tools for studying the GABAergic system, demonstrating the biological relevance of the 3,4-dichlorophenyl scaffold . The specific 3,4-dichloro substitution pattern is crucial for binding affinity and efficacy at GABA-A and GABA-B receptors .

GABA Receptor Modulation Neuropharmacology Structure-Activity Relationship

Antimicrobial Activity of Derivatives: A Platform for Heterocyclic Synthesis

Derivatives of 4-(3,4-dichlorophenyl)butanoic acid have demonstrated antimicrobial and antifungal activities in vitro. For example, novel heterocyclic compounds synthesized from 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid (a closely related oxidation product) showed activity against various Gram-positive and Gram-negative bacteria . While the parent compound itself is primarily an intermediate, the established antimicrobial activity of its derivatives provides a strong rationale for its use as a building block in medicinal chemistry campaigns aimed at discovering new anti-infective agents [1].

Antimicrobial Agents Heterocyclic Chemistry Drug Discovery

Optimal Application Scenarios for 4-(3,4-Dichlorophenyl)butanoic Acid Based on Quantitative Evidence


Large-Scale Synthesis of Sertraline and Related Antidepressant Intermediates

The primary and most compelling application for 4-(3,4-dichlorophenyl)butanoic acid is as a starting material in the industrial-scale synthesis of sertraline hydrochloride. The patented three-step process, which utilizes a derivative of this compound to achieve a 91% yield in a key Friedel-Crafts alkylation step, makes it the economically viable and synthetically efficient choice for manufacturers of this widely prescribed antidepressant [1]. Procurement of this specific compound is essential for any laboratory or production facility aiming to replicate or scale this established synthetic route.

Medicinal Chemistry Research Targeting the GABAergic System

For research groups focused on neurological disorders such as anxiety, epilepsy, or spasticity, 4-(3,4-dichlorophenyl)butanoic acid and its chiral 3-amino derivatives are critical building blocks. The 3,4-dichlorophenyl moiety is a validated pharmacophore for interacting with GABA-A and GABA-B receptors, and its inclusion in novel chemical entities increases the probability of discovering compounds with meaningful central nervous system activity . Researchers should prioritize this specific scaffold over other chlorophenyl isomers to ensure their work aligns with known structure-activity relationships.

Development of Novel Antimicrobial and Antifungal Agents

The documented antimicrobial and antifungal properties of heterocyclic compounds derived from 4-(3,4-dichlorophenyl)butanoic acid establish this compound as a valuable starting material for anti-infective drug discovery programs [2]. By employing this compound as a core scaffold, medicinal chemists can efficiently generate diverse libraries of novel molecules with a high likelihood of exhibiting the desired biological activity, thereby accelerating the hit-to-lead optimization process.

Synthesis of β-Homophenylalanine Derivatives for Peptide Engineering

The 3,4-dichlorophenyl group is a key feature in protected β-homophenylalanine derivatives (e.g., Fmoc-3,4-dichloro-L-β-homophenylalanine). These are specialized building blocks used in solid-phase peptide synthesis (SPPS) to create modified peptides with enhanced stability, altered conformation, or novel biological activities . 4-(3,4-Dichlorophenyl)butanoic acid serves as the foundational starting material for the synthesis of these valuable β-amino acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dichlorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.